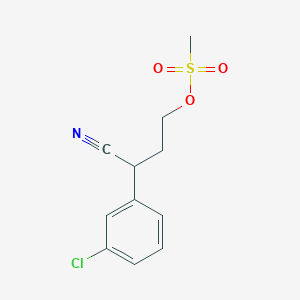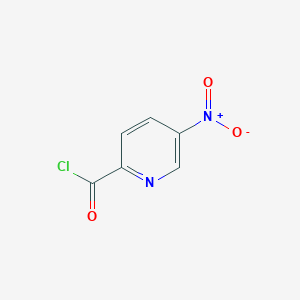
3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate
Descripción general
Descripción
3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate is an organic compound that features a chlorophenyl group, a cyanopropyl chain, and a methanesulfonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate typically involves the reaction of 3-chlorobenzyl cyanide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3-chlorobenzyl cyanide+methanesulfonyl chloride→3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and methanesulfonic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Products such as 3-(3-chlorophenyl)-3-azidopropyl methanesulfonate or 3-(3-chlorophenyl)-3-thiocyanatopropyl methanesulfonate.
Hydrolysis: 3-(3-chlorophenyl)-3-hydroxypropyl methanesulfonate and methanesulfonic acid.
Reduction: 3-(3-chlorophenyl)-3-aminopropyl methanesulfonate.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate depends on its specific application. In general, the compound can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme inhibition or protein modification.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)-3-cyanopropyl methanesulfonate: Similar structure but with the chlorine atom in the para position.
3-(3-Bromophenyl)-3-cyanopropyl methanesulfonate: Similar structure but with a bromine atom instead of chlorine.
3-(3-Chlorophenyl)-3-cyanopropyl tosylate: Similar structure but with a tosylate group instead of a methanesulfonate group.
Uniqueness
3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate is unique due to the specific positioning of the chlorine atom and the presence of both a nitrile and a methanesulfonate group
Propiedades
IUPAC Name |
[3-(3-chlorophenyl)-3-cyanopropyl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-17(14,15)16-6-5-10(8-13)9-3-2-4-11(12)7-9/h2-4,7,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDYKJBWJLDDDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC(C#N)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661416 | |
| Record name | 3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925889-97-0 | |
| Record name | 3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(3-Fluorophenoxy)methyl]pyrrolidine](/img/structure/B1388812.png)


![6H-thiazolo[5,4-e]indazol-2-amine](/img/structure/B1388816.png)






![5-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1388825.png)
